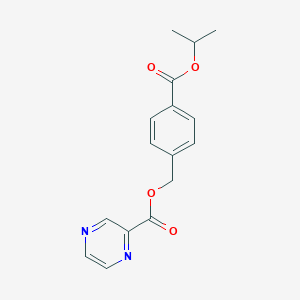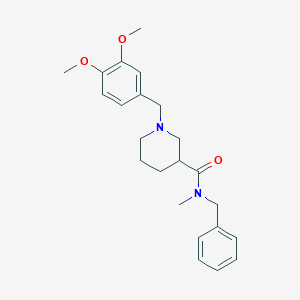
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. This compound has been synthesized using various methods, and its application in scientific research has been investigated.
Wirkmechanismus
The mechanism of action of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain. Additionally, it has been found to induce cell death in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce cell death in cancer cells, leading to a reduction in tumor growth. Additionally, it has been shown to have antibacterial and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its high purity and yield. Additionally, it has been found to be stable under various conditions, making it easy to handle and store. However, one of the limitations is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate in scientific research. One of the potential directions is in the development of new anti-inflammatory and pain-relieving drugs. Additionally, it could be used in the development of new anti-cancer agents and antibiotics. Further research is needed to fully understand its mechanism of action and potential applications.
Conclusion:
In conclusion, 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has attracted significant attention in scientific research. Its synthesis method has been optimized, and its application in scientific research has been investigated. It has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. Its advantages and limitations for lab experiments have been discussed, and several future directions for its use in scientific research have been identified. Further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been achieved using different methods. One of the commonly used methods involves the reaction of 2-pyrazinecarboxylic acid with 4-(chloromethyl)benzoic acid, followed by the reaction of the resulting compound with isopropyl chloroformate. This method has been reported to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate has been used in various scientific research applications. One of the significant applications is in the development of new drug molecules. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used in the development of new antibiotics and antiviral agents.
Eigenschaften
Produktname |
4-(Isopropoxycarbonyl)benzyl 2-pyrazinecarboxylate |
|---|---|
Molekularformel |
C16H16N2O4 |
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
(4-propan-2-yloxycarbonylphenyl)methyl pyrazine-2-carboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-11(2)22-15(19)13-5-3-12(4-6-13)10-21-16(20)14-9-17-7-8-18-14/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
PPEGADUHZHQJMY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)






![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)